{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride (CAS 2361677-65-6) is a constrained primary amine building block featuring a rare 5-oxaspiro[2.4]heptane core, supplied as a mixture of diastereomers. Its molecular formula is C7H14ClNO with a molecular weight of 163.6 g/mol.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B13568636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1COCC12CC2CN.Cl
InChIInChI=1S/C7H13NO.ClH/c8-4-6-3-7(6)1-2-9-5-7;/h6H,1-5,8H2;1H
InChIKeyBGLOWKNGGWYKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxaspiro[2.4]heptan-1-yl Methanamine HCl Mixture of Diastereomers: A Distinctive Spirocyclic Amine Building Block for Medicinal Chemistry


{5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride (CAS 2361677-65-6) is a constrained primary amine building block featuring a rare 5-oxaspiro[2.4]heptane core, supplied as a mixture of diastereomers . Its molecular formula is C7H14ClNO with a molecular weight of 163.6 g/mol . The spirocyclic architecture, incorporating an oxygen atom within a [2.4] ring system, imparts significant molecular rigidity (>27.5 kcal/mol ring strain) and a distinct three-dimensional vector, differentiating it from planar or monocyclic amine building blocks commonly used in fragment-based drug discovery and library synthesis .

Why Generic Amine Building Blocks Cannot Replicate the 5-Oxaspiro[2.4]heptane Pharmacophore


Simple acyclic amines or common heterocycles like piperidines cannot substitute for {5-oxaspiro[2.4]heptan-1-yl}methanamine hydrochloride due to its unique conformational restriction and stereochemical profile. The spirocyclic junction locks the amine vector into a discrete, three-dimensional trajectory that is distinct from the 6-yl regioisomer . Critically, procurement of the mixture of diastereomers provides a built-in stereochemical probe; biological screening of this mixture can rapidly reveal diastereoselective interactions, a capability absent when purchasing a single, flat isomer or a non-spirocyclic analogue [1]. This directly impacts hit-to-lead timelines and chemical space exploration, preventing the time and cost associated with synthesizing and comparing separated isomers individually.

Quantitative Differential Evidence for {5-oxaspiro[2.4]heptan-1-yl}methanamine HCl (Mixture of Diastereomers) Versus Closest Analogs


Spatial Geometry: 1-yl vs. 6-yl Constitutional Isomer Distinction

The target compound positions the aminomethyl group at the spirocyclic junction's 1-position, resulting in a distinctly different exit vector compared to its closest commercially available isomer, {5-oxaspiro[2.4]heptan-6-yl}methanamine . The IUPAC Standard InChI identifies the target as 1-{5-oxaspiro[2.4]heptan-1-yl}methanamine, confirming the amine is attached directly to the cyclopropane ring of the spiro system. This spatial arrangement leads to a critical difference in the dihedral angle and distance between the amine and the ring oxygen, which is a key parameter for receptor binding geometry [1].

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Conformational Restriction: Spirocyclic Rigidity vs. Monocyclic Saturated Amines

The 5-oxaspiro[2.4]heptane core introduces substantial molecular rigidity through a fused cyclopropane ring, quantified by a ring strain energy of ~27.5 kcal/mol, which is absent in flexible monocyclic amine building blocks . This structural pre-organization limits the number of rotatable bonds and reduces the entropic penalty upon target binding, an established principle in medicinal chemistry. In contrast, a similar primary amine like cyclohexylmethanamine possesses a flexible chair-boat equilibrium and a free rotatable exocyclic bond [1].

Drug Design Physicochemical Properties Conformational Analysis

Divergent Chemical Utility from Other 5-Oxaspiro[2.4]heptane Building Blocks

Unlike other functionalized 5-oxaspiro[2.4]heptane building blocks such as the carboxylic acid, aldehyde, or alcohol analogs, the primary amine of the target compound enables direct incorporation into amides, sulfonamides, and ureas without additional deprotection or redox manipulation steps . While 5-oxaspiro[2.4]heptane-1-carboxylic acid (CAS 1461705-13-4) requires coupling reagents and the alcohol analog requires pre-activation, the amine participates immediately in the most common medicinal chemistry reactions .

Synthetic Chemistry Building Blocks Functional Group Compatibility

In Silico Pharmacokinetic Differentiation: Altered LogP and Topological PSA from Non-Spiro Analogues

The presence of the oxygen atom in the spirocyclic ring, combined with the constrained nature of the scaffold, results in in silico property differentiation compared to the all-carbon analogue spiro[2.4]heptan-1-ylmethanamine and flexible acyclic amines . The oxaspiro framework is predicted to lower logP and increase topological polar surface area (TPSA), enhancing aqueous solubility potential . The standard InChI for the free base confirms the oxygen is integrated into the ring, a key descriptor for hydrogen bonding capacity.

Drug Metabolism and Pharmacokinetics (DMPK) In Silico ADME Physicochemical Property Prediction

Optimal Research Scenarios Utilizing {5-oxaspiro[2.4]heptan-1-yl}methanamine HCl (Diastereomer Mixture)


Fragment-Based Drug Discovery (FBDD) Library Design

Procure this compound as a core fragment for an FBDD library. The mixture of diastereomers serves as a unique biological probe; differential activity in initial screens against a protein target immediately indicates stereospecific recognition (as supported by Section 2 evidence). The rigid 5-oxaspiro[2.4]heptane core offers a higher probability of retaining binding affinity during fragment-to-lead optimization compared to flexible acyclic amines, due to reduced entropic penalty upon binding [1].

Synthesis of Spirocyclic-Oriented Bioisosteres for Aromatic Amines

Use this compound to replace saturated or aromatic amine moieties in a lead series. The 1-yl regioisomer provides a distinct exit vector (as quantified in Section 3) that probes a different region of the target active site compared to the 6-yl isomer. The reduced LogP compared to all-carbon spiro[2.4]heptane analogues (per Section 3 evidence) provides a structural explanation for improved solubility and ADME profiles often sought during bioisostere replacement [2].

Exploratory Synthesis of Entecavir and Carbocyclic Nucleoside Analogues

Leverage the target compound as a key intermediate or structural mimic for the spiro[2.4]heptane aglycon seen in potent anti-HBV nucleoside analogues. A closely related entecavir analogue demonstrated an EC50 of 0.12 ± 0.02 μM against HBV [3]. The target amine's ready reactivity (as described in Section 3) allows for rapid diversification via amidation to generate a focused library of nucleoside analogues with a constrained sugar-like scaffold.

Chemical Biology Tool Compound Generation via Click Chemistry

Utilize the primary amine to directly install an alkyne or azide handle for click chemistry. Combining the rigid 5-oxaspiro[2.4]heptane core with a photoaffinity label or biotin tag creates a highly constrained probe that can map specific protein-ligand interactions with greater precision than more flexible, linear probes. This leverages the step-economical functional group utility described in Section 3's evidence.

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